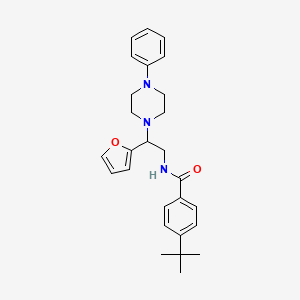

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impacts

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are utilized across various industries to enhance product shelf life by retarding oxidative reactions. Studies highlight their widespread environmental presence, potential human exposure through food intake, dust ingestion, and personal care products, alongside concerns regarding their toxicity and environmental persistence. Future research should focus on less toxic and less migratory SPA alternatives to minimize environmental impact (Liu & Mabury, 2020).

Arylmethylidenefuranones in Medicinal Chemistry

Arylmethylidene derivatives of 3H-furan-2-ones, involving reactions with various nucleophiles, lead to a diverse range of compounds including amides and heterocycles. These compounds are significant in developing novel therapeutic agents, demonstrating the versatility of furan derivatives in drug discovery processes (Kamneva, Anis’kova, & Egorova, 2018).

Parabens in Aquatic Environments

Research on parabens, esters of para-hydroxybenzoic acid, underscores their presence in aquatic environments due to widespread use in consumer products. Despite their biodegradability, parabens persist in surface waters and sediments, raising concerns about their weak endocrine-disrupting capabilities and the need for further studies on their toxicity and environmental behavior (Haman et al., 2015).

Bioactive Compounds from Natural Sources

The study of 2,4-Di-tert-butylphenol and its analogs reveals their occurrence across a wide range of organisms, showcasing the compound's bioactivity, including toxicity against various organisms. This highlights the ecological roles and potential applications of such compounds in developing new bioactive materials or agents (Zhao et al., 2020).

Biodegradation of Fuel Additives

Research on the biodegradation of fuel additives like ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial pathways responsible for their breakdown. Understanding the biodegradation processes is crucial for assessing the environmental impact of these substances and for developing strategies to mitigate pollution (Thornton et al., 2020).

Conversion of Benzimidazoles to CNS Drugs

The conversion of azole groups like benzimidazole into more potent central nervous system (CNS) drugs is explored, suggesting the potential for developing new therapeutic agents for treating CNS disorders. This underscores the significance of chemical modifications in enhancing drug efficacy and targeting specific CNS pathways (Saganuwan, 2020).

properties

IUPAC Name |

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O2/c1-27(2,3)22-13-11-21(12-14-22)26(31)28-20-24(25-10-7-19-32-25)30-17-15-29(16-18-30)23-8-5-4-6-9-23/h4-14,19,24H,15-18,20H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWXSPAQWDSMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2429078.png)

![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)

![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)